Acide 2-norbornanecarboxylique, exo-

Vue d'ensemble

Description

Exo-5-norbornenecarboxylic acid is a bicyclic compound with potential applications in the field of material science due to its unique chemical properties . It is a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers .

Synthesis Analysis

Exo-5-norbornenecarboxylic acid can be used as a starting material in the synthesis of the metathesis polymer via a ring-opening metathesis polymerization (ROMP) reaction of the ester of exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol . It can also be used as a monomer in the preparation of thin films via surface-initiated polymerization process .Molecular Structure Analysis

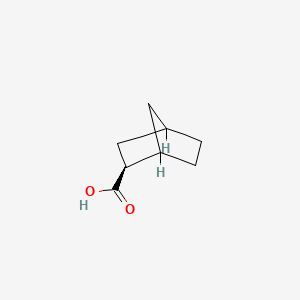

The empirical formula of exo-5-norbornenecarboxylic acid is C8H10O2 . It has a molecular weight of 138.16 . The SMILES string representation is OC(=O)[C@@H]1C[C@@H]2C[C@H]1C=C2 .Chemical Reactions Analysis

Exo-5-norbornenecarboxylic acid is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . It can also function as a ligand for coordination chemistry and catalysis .Physical And Chemical Properties Analysis

Exo-5-norbornenecarboxylic acid is a solid with a melting point of 40-44 °C . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 266.7±19.0 °C at 760 mmHg . The compound has a molar refractivity of 36.0±0.3 cm3 .Applications De Recherche Scientifique

J’ai effectué plusieurs recherches pour trouver des informations détaillées sur les applications de recherche scientifique de l’« acide 2-norbornanecarboxylique, exo- », également connu sous le nom d’« acide (2s)-bicyclo[2.2.1]heptane-2-carboxylique ». Cependant, les informations disponibles en ligne ne fournissent pas une analyse complète de six à huit applications uniques pour ce composé spécifique.

Les données disponibles suggèrent des utilisations potentielles en science des matériaux en tant que bloc de construction pour la synthèse de divers matériaux fonctionnels, notamment les polymères, les dendrimères et les monocouches auto-assemblées . Il peut également être utilisé comme intermédiaire pharmaceutique .

Mécanisme D'action

Target of Action

It is known that this compound is a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers .

Mode of Action

It is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . Additionally, it can function as a ligand for coordination chemistry and catalysis .

Biochemical Pathways

Its use in the synthesis of various functional materials suggests that it may influence the pathways related to material science and polymer chemistry .

Result of Action

It is known to influence the optical, magnetic, or electronic properties of surfaces or nanoparticles when used to modify them .

Safety and Hazards

Exo-5-norbornenecarboxylic acid is classified as an eye irritant (Category 2), skin irritant (Category 2), and may cause respiratory irritation (STOT SE 3) . It has a flash point of >110 °C . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

Exo-5-norbornenecarboxylic acid has potential applications in the field of material science . It can be used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties . It is also often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . Additionally, exo-5-norbornenecarboxylic acid can function as a ligand for coordination chemistry and catalysis . These properties make it a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers .

Analyse Biochimique

Biochemical Properties

2-Norbornanecarboxylic acid, exo-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . Additionally, it can function as a ligand for coordination chemistry and catalysis, influencing the activity of metal ions in biochemical processes . The interactions between 2-Norbornanecarboxylic acid, exo-, and these biomolecules are primarily based on its ability to form stable complexes and modify the reactivity of the active sites of enzymes and proteins.

Cellular Effects

The effects of 2-Norbornanecarboxylic acid, exo-, on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the transport of thyroid hormones in placental cells, which can have implications for fetal development and maternal health . Additionally, 2-Norbornanecarboxylic acid, exo-, may suppress tumor progression and apoptosis by inhibiting amino acid transport across cell membranes .

Molecular Mechanism

At the molecular level, 2-Norbornanecarboxylic acid, exo-, exerts its effects through various binding interactions with biomolecules. It can act as a ligand, forming complexes with metal ions and influencing their catalytic activity . This compound is also involved in enzyme inhibition or activation, depending on the specific biochemical context. For example, it can inhibit amino acid transporters, thereby affecting nutrient uptake and cellular metabolism . The changes in gene expression induced by 2-Norbornanecarboxylic acid, exo-, are likely mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Norbornanecarboxylic acid, exo-, can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro studies have shown that 2-Norbornanecarboxylic acid, exo-, can maintain its activity over extended periods, while in vivo studies suggest that its effects may diminish over time due to metabolic degradation . Understanding the temporal dynamics of this compound is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of 2-Norbornanecarboxylic acid, exo-, vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and inducing apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Norbornanecarboxylic acid, exo-, can exert its beneficial effects without causing harm.

Metabolic Pathways

2-Norbornanecarboxylic acid, exo-, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, it has been shown to inhibit amino acid transporters, thereby influencing the overall metabolic balance within cells . Understanding the metabolic pathways of 2-Norbornanecarboxylic acid, exo-, is essential for elucidating its role in biochemical processes.

Transport and Distribution

Within cells and tissues, 2-Norbornanecarboxylic acid, exo-, is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . The transport and distribution of 2-Norbornanecarboxylic acid, exo-, are critical for its function, as they determine the concentration and availability of the compound in different cellular environments.

Subcellular Localization

The subcellular localization of 2-Norbornanecarboxylic acid, exo-, plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of 2-Norbornanecarboxylic acid, exo-, is important for elucidating its mechanism of action and optimizing its use in biochemical research.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-Norbornanecarboxylic acid, exo- can be achieved through a Diels-Alder reaction followed by oxidation and decarboxylation.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Potassium permanganate", "Sodium bisulfite", "Sodium carbonate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride are reacted in a Diels-Alder reaction to form endo- and exo- adducts.", "Step 2: The exo- adduct is separated and treated with sodium hydroxide to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is oxidized with potassium permanganate to form the corresponding ketone.", "Step 4: The ketone is reduced with sodium bisulfite to form the corresponding alcohol.", "Step 5: The alcohol is treated with hydrochloric acid to form the corresponding chloride.", "Step 6: The chloride is treated with sodium carbonate to form the corresponding carboxylic acid.", "Step 7: The carboxylic acid is purified and isolated as 2-Norbornanecarboxylic acid, exo-." ] } | |

Numéro CAS |

934-29-2 |

Formule moléculaire |

C8H12O2 |

Poids moléculaire |

140.18 g/mol |

Nom IUPAC |

(1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7+/m0/s1 |

Clé InChI |

JESWDXIHOJGWBP-RRKCRQDMSA-N |

SMILES isomérique |

C1C[C@@H]2C[C@H]1C[C@H]2C(=O)O |

SMILES |

C1CC2CC1CC2C(=O)O |

SMILES canonique |

C1CC2CC1CC2C(=O)O |

Autres numéros CAS |

934-29-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

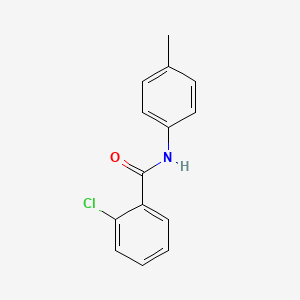

![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)